2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Cyclization: The biphenyl derivative is then subjected to cyclization with appropriate reagents to form the benzoxazine ring. This step often involves the use of an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including its antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(4-biphenyl)propionic acid: This compound shares the biphenyl moiety and has similar structural features.
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Another compound with a biphenyl group, used in different applications.
Uniqueness
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other biphenyl derivatives and contributes to its specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H15NO2 |
---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
6-methyl-2-(4-phenylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C21H15NO2/c1-14-7-12-19-18(13-14)21(23)24-20(22-19)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
FIEVGGXBFCVOIA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.